3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidine-2,4-dione ring, an azetidine ring, and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . These channels play crucial roles in the transmission of electrical signals in the nervous system.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the electrical activity of neurons . This could potentially alter the transmission of signals in the nervous system.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have shown beneficial ed50 and protective index values compared to reference drugs , suggesting potential bioavailability.
Result of Action
Similar compounds have demonstrated significant in vitro antiproliferative activities in breast cancer cells . They have also been shown to inhibit the polymerization of tubulin in vitro, resulting in significant reduction in tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 3-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable diol and a dehydrating agent to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: shares structural similarities with other oxazolidine and azetidine derivatives.
3-(3-Chlorophenyl)-2-oxazolidinone: A simpler oxazolidine derivative with potential biological activity.
Azetidin-2-one: A core structure found in many β-lactam antibiotics.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-13-3-1-2-11(6-13)4-5-14(20)18-7-12(8-18)9-19-15(21)10-23-16(19)22/h1-3,6,12H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYTXRZFHEDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.